(1R,2R,3R,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptan-3-amine
Description
Properties
CAS No. |
69460-11-3 |
|---|---|
Molecular Formula |
C10H19N |
Molecular Weight |
153.26 g/mol |
IUPAC Name |
(1R,2S,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-amine |
InChI |
InChI=1S/C10H19N/c1-6-8-4-7(5-9(6)11)10(8,2)3/h6-9H,4-5,11H2,1-3H3/t6-,7-,8+,9+/m0/s1 |
InChI Key |
VPTSZLVPZCTAHZ-RBXMUDONSA-N |
SMILES |
CC1C2CC(C2(C)C)CC1N |
Isomeric SMILES |
C[C@H]1[C@H]2C[C@H](C2(C)C)C[C@H]1N |
Canonical SMILES |
CC1C2CC(C2(C)C)CC1N |
Pictograms |
Irritant |
Origin of Product |
United States |
Preparation Methods
Synthesis from Isopinocampheylamine and Diethyloxalate (Diamine Route)
A representative procedure reported in RSC Advances involves the preparation of the amine derivative as part of a chiral diamine synthesis:
- Step 1: Isopinocampheylamine (dIpcNH2) is reacted with diethyloxalate at room temperature, forming a viscous reaction mixture and precipitating a white solid diamide product with a 95% yield.
- Step 2: The diamide is dried, powdered, and treated with boron trifluoride etherate in tetrahydrofuran (THF) under reflux to form the bicyclic amine derivative.
- Reaction conditions: Room temperature stirring for initial step; reflux in THF for cyclization step.
- Yields: High yields (~95%) for the diamide intermediate, with subsequent conversion to amine derivatives.
- Analytical data: MS, IR, and ^1H NMR confirm the structure and stereochemistry.
This method highlights the use of chiral amines and oxalate esters to build complex bicyclic amines with controlled stereochemistry.
Amination of Bicyclo[3.1.1]heptan-3-one Derivatives
Another approach involves the reduction of bicyclic ketone oximes or related intermediates:
- Starting material: Bicyclo[3.1.1]heptan-3-one derivatives, such as 2-hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one oxime.
- Reduction: Lithium aluminium tetrahydride (LiAlH4) in tetrahydrofuran (THF) at 0°C followed by reflux conditions is employed to reduce oximes to the corresponding amines.
- Yield: Approximately 80% yield reported for the amine product.
- Stereochemistry: Controlled by the stereochemistry of the starting ketone and oxime intermediates.
- Reference: Frensch et al. demonstrated this method in Tetrahedron Letters, 2016.
This method is valuable for preparing the amine directly from ketone precursors with efficient reduction steps.
Multi-step Oxidation and Amination from α-Pinene Derivatives
A related synthetic route involves:
- Step 1: Osmium tetroxide (OsO4) catalyzed dihydroxylation of α-pinene derivatives in the presence of 2-methyl-propan-2-ol and hexane at 60–65°C for 95 hours.
- Step 2: Reaction of the dihydroxylated intermediate with liquid ammonia (NH3) and sodium metal at low temperatures (-40 to 20°C) for 4 hours to introduce the amine group.
- Yield and conditions: Multi-step process with careful temperature control and long reaction times.
- Reference: Rykowski and Wrzesien, Polish Journal of Chemistry, 1981.
This route emphasizes the transformation of natural terpene compounds into the target amine via oxidation and amination.
Direct Amination in Toluene with Molecular Sieves
A general procedure for amine synthesis involves:
- Reagents: Aldehydes or imidates reacted with amines, amino alcohols, or diamines in anhydrous toluene.
- Conditions: Stirring at 70°C for 12 hours with 4Å molecular sieves to remove water and drive the reaction forward.
- Post-reaction: Mixtures are used directly or purified by column chromatography if ligands are synthesized prior to catalytic reactions.
- Application: This method is suitable for preparing amine derivatives including this compound under mild conditions.
This approach is useful for preparing amines in catalytic or ligand synthesis contexts.
Comparative Summary Table of Preparation Methods
Research Findings and Analytical Data
- Stereochemical Integrity: The use of chiral starting materials such as isopinocampheylamine or α-pinene derivatives ensures retention of stereochemistry in the final amine product.
- Reaction Yields: High yields (80–95%) are achievable with optimized conditions, especially in diamine synthesis and reduction routes.
- Reaction Conditions: Temperature control and moisture exclusion are critical for successful amination and reduction steps.
- Characterization: Products are commonly characterized by mass spectrometry (MS), infrared spectroscopy (IR), and proton nuclear magnetic resonance (^1H NMR), confirming the bicyclic structure and stereochemistry.
Chemical Reactions Analysis
Types of Reactions
(1R,2R,3R,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides or ketones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Substitution: The amine group can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of substituted amine products.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amine derivatives, and various substituted amine compounds.
Scientific Research Applications
Medicinal Chemistry
Isopinocampheylamine has been studied for its potential as a lead compound in drug development. Its ability to interact with various biological targets makes it a candidate for treating bacterial infections and other diseases.
- Binding Affinity Studies : Research indicates that this compound exhibits excellent binding affinity for several targets involved in bacterial cell wall synthesis (Mur A, Mur C, Mur D, and Mur F) . This suggests its potential role as an antibiotic or antibacterial agent.
Biochemical Research
The compound's structure allows it to serve as a valuable tool in biochemical assays and studies.
- Protein-Ligand Interaction Studies : It has been utilized in studies examining the stability of protein-ligand complexes. The compound's interactions can provide insights into the molecular mechanisms of enzyme function and inhibition .
Material Science
Due to its unique bicyclic structure, isopinocampheylamine can be employed in the development of new materials.
- Polymer Chemistry : The amine group can be used for functionalizing polymers or as a building block in synthesizing novel polymeric materials with specific properties .
Case Study 1: Antibacterial Activity
A study demonstrated that this compound showed promising antibacterial activity against Gram-positive bacteria. The compound's mechanism of action involves inhibiting cell wall synthesis by binding to key enzymes involved in this process.
Case Study 2: Protein-Ligand Binding Assays
In another research project focusing on protein-ligand interactions, isopinocampheylamine was tested for its ability to stabilize protein structures during ligand binding assays. Results indicated that it significantly increased the stability of several target proteins under various conditions.
Mechanism of Action
The mechanism of action of (1R,2R,3R,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptan-3-amine involves its interaction with molecular targets such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Key Properties :
- Stereochemistry : The (1R,2R,3R,5S) configuration is critical for its role in chiral induction, particularly in palladium complexes for asymmetric catalysis .
- Safety : Classified as an irritant (Xi) with risk code 36/37/38 (irritating to eyes, skin, and respiratory system) .
- Synthesis: Often derived from (-)-isopinocampheol via oxidation and reductive amination pathways .
Comparison with Structural Analogs
The target amine serves as a precursor for diverse derivatives, primarily via N-functionalization. Below is a comparative analysis of its analogs, focusing on structural modifications, physicochemical properties, and applications.
Structural and Functional Modifications
Key Observations
Impact of Substituents on Physical State :
- The base amine and its tert-butyl carbamate derivative are solids, while oxazolylmethyl and phenyloxazolylmethyl analogs exist as oils . This shift reflects increased lipophilicity and reduced crystallinity with bulky substituents.
Synthetic Efficiency :
- Yields vary significantly: The tert-butyl carbamate derivative is synthesized in 97% yield , whereas pyrazolylmethyl derivatives (e.g., 8VP71) show lower yields (36%) due to steric challenges in coupling reactions .
Biological and Catalytic Relevance: Base Compound: Used in synthesizing chiral palladium complexes for asymmetric allylic alkylation . Benzimidazole Derivatives (e.g., 9VP173): Utilized in reductive amination reactions for drug discovery .
Safety Profiles :
Stereochemical Considerations
The (1R,2R,3R,5S) configuration ensures optimal spatial arrangement for enantioselective interactions. For example, in palladium complexes, this stereochemistry enhances catalytic activity by positioning donor atoms for substrate coordination . Derivatives deviating from this configuration (e.g., epimers) show reduced efficacy in asymmetric synthesis .
Biological Activity
(1R,2R,3R,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptan-3-amine, also known as Isopinocampheol, is a bicyclic amine with notable biological activities that have garnered attention in various fields of research. This article provides a comprehensive overview of its biological activity based on diverse sources.
- IUPAC Name: this compound
- Molecular Formula: C10H19N
- Molecular Weight: 153.26 g/mol
- CAS Number: 69460-11-3
1. Pharmacological Effects
Research indicates that this compound exhibits various pharmacological properties:
- Anti-inflammatory Activity: Studies have shown that this compound can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines .
- Neuroprotective Effects: Preliminary research suggests neuroprotective properties that may be beneficial in neurodegenerative diseases .
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems and inflammatory mediators:
- Dopaminergic and Serotonergic Systems: It has been observed to influence dopamine and serotonin levels in the brain, which could have implications for mood regulation and anxiety management .
- Cytokine Modulation: The compound appears to inhibit the activation of nuclear factor kappa B (NF-kB), leading to reduced expression of inflammatory cytokines .
Case Study 1: Neuroprotection in Animal Models
A study conducted on murine models demonstrated that administration of this compound resulted in significant reductions in neuroinflammation and neuronal apoptosis following induced oxidative stress . This suggests potential therapeutic applications in conditions like Alzheimer's disease.
Case Study 2: Inflammatory Response Modulation
In vitro studies have shown that this compound can significantly reduce the secretion of TNF-alpha and IL-6 from activated macrophages . This indicates its potential use in treating chronic inflammatory conditions.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing (1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-amine?
- Methodology : The compound is synthesized via reductive amination or nucleophilic substitution. For example, coupling with oxazole derivatives (e.g., 8VP70 and 8VP83) using (1R,2R,3R,5S)-(-)-isopinocampheylamine as a chiral precursor yields derivatives with 48–70% efficiency . Tert-butyloxycarbonyl (Boc) protection is also employed, achieving 97% yield under optimized conditions .
- Critical Parameters : Reaction temperature, solvent choice (e.g., CHCl₃), and chiral purity of starting materials significantly impact stereochemical outcomes.
Q. How is the compound characterized to confirm structural integrity and purity?
- Analytical Techniques :
- High-Resolution Mass Spectrometry (HRMS) : Used to verify molecular weight (e.g., [M+H]⁺ calcd. 369.2178 vs. found 369.2170 for 8VP70) .
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ = 1.14–2.88 ppm for indole-2-carboxamide derivatives) confirm regiochemistry and stereochemistry .
- Optical Rotation : Specific rotation values (e.g., α = -59° in CHCl₃) validate enantiomeric purity .
Q. What protective group strategies are effective for modifying the amine group?
- Boc Protection : tert-Butyl ((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)carbamate is synthesized with 97% yield using ultrasound-assisted N-tert-butyloxycarbonylation .
- Formamide Derivatives : Generated via formylation (e.g., N-((1R,2S,3R,5S)-isomer) for influenza M2 channel inhibitors, achieving 96% yield .
Advanced Research Questions
Q. How can derivatives of this compound be designed for bioactivity studies?
- Functionalization Strategies :
- Oxazole and Indole Hybrids : Derivatives like 8VP70 (schistosomicidal) and indole-2-carboxamides (anti-mycobacterial) are synthesized via alkylation or coupling reactions .
- Fluorinated Esters : 2-Fluoro-2-phenylacetate derivatives (e.g., 3f) are prepared using HF·pyr₂O₃, achieving 93% yield with diastereomeric control .
Q. How do stereochemical variations impact biological activity?
- Case Study : The (1R,2R,3R,5S)-isomer exhibits distinct activity compared to its enantiomers. For example, isopinocampheylamine-derived inhibitors show higher binding affinity to influenza M2 channels due to optimal spatial alignment with the target .
- Experimental Design : Compare enantiomers in bioassays and use molecular docking to correlate stereochemistry with target interactions.
Q. What methodologies resolve contradictions in synthetic yields or characterization data?
- Yield Discrepancies : Variations (e.g., 48% vs. 70% for oxazole derivatives) arise from substituent electronic effects (e.g., electron-withdrawing groups on oxazole) and purification efficiency .
- HRMS Deviations : Minor discrepancies (e.g., 0.0008 Da for 8VP70) are addressed by calibrating instruments with internal standards and repeating measurements .
Q. How can reaction conditions be optimized for scale-up or green chemistry?
- Ultrasound Assistance : Reduces reaction time and improves Boc protection yields (97%) by enhancing reagent mixing and energy transfer .
- Solvent Selection : Use of DCM or DMSO in radical cyclization cascades minimizes side reactions while maintaining stereochemical fidelity .
Q. What are the challenges in synthesizing and characterizing fluorinated derivatives?
- Synthetic Hurdles : Fluorination (e.g., 3f) requires anhydrous HF·pyr₂O₃ to prevent decomposition. Diastereomeric ratios (1:1 to 1.5:1) are controlled by tuning reaction stoichiometry .
- Analytical Validation : ¹⁹F NMR (δ = -179.97 to -180.17 ppm) and HRMS ([M-F]⁺ analysis) confirm fluorination success .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
